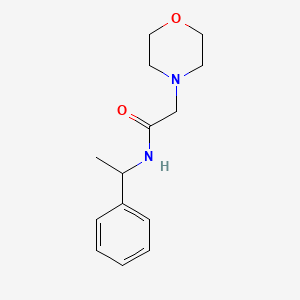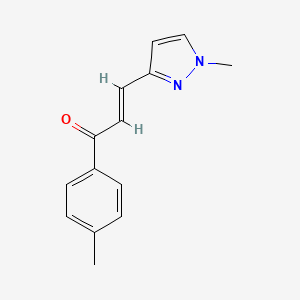
2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-54452840 and has been synthesized through a complex chemical process.
科学研究应用
2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide has potential applications in various fields of scientific research. This compound has been studied extensively for its anti-inflammatory properties and has shown promising results in preclinical studies. It has also been studied for its potential use in the treatment of cancer and other diseases.
作用机制
The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide involves the inhibition of certain enzymes that are responsible for the production of inflammatory molecules. This compound specifically targets the enzyme called soluble epoxide hydrolase (sEH) and inhibits its activity. This inhibition results in the reduction of inflammation and other related physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide have been extensively studied in preclinical studies. This compound has been shown to reduce inflammation and related symptoms in various animal models. It has also been studied for its potential use in the treatment of cancer, cardiovascular diseases, and other inflammatory conditions.
实验室实验的优点和局限性
The advantages of using 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide in lab experiments include its potential anti-inflammatory properties, its specificity towards sEH inhibition, and its potential use in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its complex synthesis process, its potential toxicity, and the need for skilled professionals and specialized equipment.
未来方向
The future directions for the study of 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide include further preclinical studies to determine its efficacy and safety in various disease models. This compound may also be studied for its potential use in combination therapies with other drugs. Additionally, the development of more efficient and cost-effective synthesis methods may enable the wider use of this compound in various fields of scientific research.
Conclusion:
In conclusion, 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide is a novel chemical compound that has potential applications in various fields of scientific research. This compound has been synthesized through a complex chemical process and has been extensively studied for its anti-inflammatory properties and potential use in the treatment of cancer and other diseases. Further preclinical studies are needed to determine its efficacy and safety in various disease models.
合成方法
The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide involves a multi-step process that includes the reaction of 4-chloro-1H-pyrazole with 3-hydroxy-3-methylbutyric acid, followed by the addition of N-methylpropanamide. This process results in the formation of the final product, JNJ-54452840. The synthesis of this compound is complex and requires skilled professionals and specialized equipment.
属性
IUPAC Name |
2-(4-chloropyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN3O2/c1-9(16-8-10(13)7-14-16)11(17)15(4)6-5-12(2,3)18/h7-9,18H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURZMJAMBWLXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CCC(C)(C)O)N1C=C(C=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine 1,1-dioxide](/img/structure/B5403242.png)
![7-acetyl-3-(butylthio)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5403244.png)
![3-hydroxy-1-(4-isopropylbenzyl)-3-({[2-(1H-1,2,3-triazol-1-yl)ethyl]amino}methyl)piperidin-2-one](/img/structure/B5403248.png)
![(3aS*,6aR*)-5-(3-methylbenzoyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5403261.png)
![1-{6-[3-(hydroxymethyl)-3-(2-phenoxyethyl)piperidin-1-yl]pyridin-3-yl}ethanone](/img/structure/B5403275.png)

![1-{[(3,5-dimethylisoxazol-4-yl)amino]carbonyl}-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5403291.png)
![3-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5403292.png)
![1'-(5-fluoropyrimidin-2-yl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5403293.png)

![6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5403303.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5403311.png)
![N-bicyclo[2.2.1]hept-2-yl-2-chloro-4-methylbenzamide](/img/structure/B5403316.png)
![4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B5403331.png)